molecular formula C10H11NO2 B14408145 2-Acetyl-7-(methylamino)cyclohepta-2,4,6-trien-1-one CAS No. 84860-85-5

2-Acetyl-7-(methylamino)cyclohepta-2,4,6-trien-1-one

Katalognummer: B14408145
CAS-Nummer: 84860-85-5
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: JLKXXGUELIVVAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetyl-7-(methylamino)cyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of tropones Tropones are non-benzenoid aromatic compounds characterized by a seven-membered ring with three conjugated double bonds and a ketone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-7-(methylamino)cyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. This method yields the desired compound through a series of oxidation steps . Another method involves the indirect synthesis from tropinone via a Hofmann elimination followed by bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetyl-7-(methylamino)cyclohepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Wissenschaftliche Forschungsanwendungen

2-Acetyl-7-(methylamino)cyclohepta-2,4,6-trien-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Acetyl-7-(methylamino)cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its aromatic ring and functional groups. The compound can form bonds with radicals, which allows it to participate in radical polymerization processes. The oxygen on the seven-membered ring plays a crucial role in forming dormant species that can reversibly dissociate to complete the polymerization cycle .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Acetyl-7-(methylamino)cyclohepta-2,4,6-trien-1-one is unique due to its specific functional groups and the ability to participate in various chemical reactions. Its structure allows for diverse applications in scientific research and industry, making it a valuable compound for further study.

Eigenschaften

CAS-Nummer

84860-85-5

Molekularformel

C10H11NO2

Molekulargewicht

177.20 g/mol

IUPAC-Name

2-acetyl-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C10H11NO2/c1-7(12)8-5-3-4-6-9(11-2)10(8)13/h3-6H,1-2H3,(H,11,13)

InChI-Schlüssel

JLKXXGUELIVVAJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=CC=C(C1=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.